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Compound of Interest

3-(3-Ethylphenoxy)azetidine
Compound Name:

hydrochloride
CAS No.: 1269199-26-9
Cat. No.: B1519512

Get Quote

Executive Summary

The development of central nervous system (CNS) therapeutics demands a rigorous balance
between potency and blood-brain barrier (BBB) permeability.[1] Traditional "flat" aromatic
scaffolds often fail to meet the stringent physicochemical requirements for CNS penetration.
This guide details the application of 3-(3-Ethylphenoxy)azetidine hydrochloride (CAS
1269199-26-9) as a privileged building block for constructing CNS-focused small molecule
libraries.

By leveraging the azetidine core as a sp3-rich bioisostere and the 3-ethylphenoxy moiety for
lipophilic vectoring, researchers can generate high-value libraries with optimized CNS
Multiparameter Optimization (CNS MPOQO) scores. This document provides validated protocols
for quality control, parallel synthesis, and physicochemical filtering.

Technical Profile & Rationale
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The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing fraction sp3 (Fsp?) character to improve
solubility and target selectivity. The azetidine ring in 3-(3-Ethylphenoxy)azetidine offers a
distinct structural advantage over larger heterocycles like piperidine or pyrrolidine:

e Reduced Molecular Weight (MW): The 4-membered ring minimizes MW contribution, leaving
"room" for diverse R-groups while staying within CNS guidelines (MW < 450 Da).

» Vector Orientation: The puckered conformation of the azetidine ring projects substituents at
defined angles, accessing unique chemical space compared to planar aromatics.

Physicochemical Properties (Calculated)

The specific inclusion of the 3-ethyl group modulates lipophilicity without introducing excessive
metabolic liability (unlike a long alkyl chain).

Property Value (Approx.) CNS Relevance

Ideal for fragment-based
Molecular Weight (Free Base) 177.24 g/mol design; allows addition of ~200
Da R-groups.

Falls within the "Sweet Spot"
cLogP ~2.4 (2.0-4.0) for BBB penetration.

[1](2]

Well below the 90 A2 cutoff for

TPSA ~21 A2
CNS drugs.
Basic, but modifiable via N-
- substitution (e.g.,
pKa (Azetidine NH) ~9.0-9.5

amides/carbamates reduce

basicity).

Strategic Workflow: From Monomer to Library

The following diagram illustrates the parallel synthesis strategy to diversify the azetidine core
while maintaining CNS-compliant properties.
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Caption: Workflow for diversifying the azetidine scaffold
primary reaction pathways.

Detailed Experimental Protoco

into a CNS-compliant library via three

Is

Protocol A: Monomer Preparation (Salt Break)

Objective: The hydrochloride salt is stable but hygrosco

pic. For accurate stoichiometry in

parallel synthesis, converting to the free base or using a scavenger base in situ is critical.

Reagents:

Dichloromethane (DCM)

Saturated NaHCOs solution

Phase separator cartridges (hydrophobic frit)
Procedure:

 Dissolve 1.0 g of the HCI salt in 20 mL DCM.

3-(3-Ethylphenoxy)azetidine HCI (CAS 1269199-26-9)
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e Add 20 mL saturated NaHCOs and stir vigorously for 15 minutes.

e Pass the biphasic mixture through a phase separator cartridge to isolate the organic layer.
o Re-extract the aqueous layer with 10 mL DCM.

o Concentrate the combined organics in vacuo at <30°C (azetidines can be volatile).

 Validation: Verify free base formation via *H-NMR (shift of azetidine protons adjacent to
nitrogen).

Protocol B: Parallel Library Synthesis (96-Well Format)
Pathway 1: Reductive Amination (Targeting Tertiary Amines)

Rationale: Maintains the basic nitrogen (protonatable at physiological pH), which is often
required for monoamine transporter affinity.

Reagents:

0.2 M Stock of Free Base Azetidine in DCE (1,2-Dichloroethane).

0.2 M Stock of diverse Aldehydes in DCE.

Sodium triacetoxyborohydride (STAB) solid.

Acetic acid.

Steps:

Dispense: Add 100 pL (20 umol) of Azetidine stock to each well of a deep-well plate.

Add Diversity Reagent: Add 110 pL (22 pmol, 1.1 eq) of unique Aldehyde stock to each well.

Acidify: Add 5 pL glacial acetic acid to catalyze imine formation. Shake for 30 mins at RT.

Reduce: Add 15 mg (~3 eq) of solid STAB to each well.

Incubate: Seal plate and shake at RT for 16 hours.
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e Quench: Add 200 pL 10% NaOH. Shake for 10 mins.
o Extract: Add 500 uL DCM, shake, and transfer organic layer to a receiving plate.

e Dry: Evaporate solvent using a centrifugal evaporator (Genevac).

Pathway 2: SnAr Arylation (Targeting Biaryl Ethers)

Rationale: Creates N-aryl azetidines, reducing basicity and locking conformation. Ideal for
GPCR targets.

Reagents:

e 0.2 M Azetidine HCI salt in DMSO.

e 0.2 M Fluoro/Chloro-heterocycle stock (e.g., chloropyrimidines) in DMSO.
o DIPEA (Diisopropylethylamine).

Steps:

e Dispense: Add 100 pL Azetidine HCI stock to the plate.

o Base: Add 40 puL DIPEA (excess to neutralize HCI and drive reaction).

e Add Diversity Reagent: Add 100 pL Aryl Halide stock.

e Heat: Seal plate and heat at 80°C-100°C for 12 hours.

 Purification: Direct injection of DMSO solution onto Prep-HPLC is recommended to avoid
extraction losses.

CNS MPO Optimization Strategy

Not all library members will be brain-penetrant. We utilize the CNS Multiparameter Optimization
(MPO) algorithm (Wager et al.) to prioritize compounds.[1][2]

The Algorithm: Score =
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* Range: 0to 6.0[1][2]

e Target: Score

4.0 indicates high probability of BBB penetration.[1]

Decision Logic for 3-(3-Ethylphenoxy)azetidine Derivatives:
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Caption: Decision tree for filtering azetidine library members based on CNS MPO criteria.
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Application to the Scaffold:

Lipophilicity Control: The 3-ethylphenoxy group contributes significantly to LogP. When
selecting "R" groups for the nitrogen, avoid large greasy alkyl chains. Prefer small polar
heterocycles (oxazoles, pyrazoles) to keep cLogP < 4.5.

pKa Management: The azetidine nitrogen is basic. If the target requires a basic amine,
ensure the "R" group does not add another basic center, which would trap the molecule in
the lysosome (lysosomotropism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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